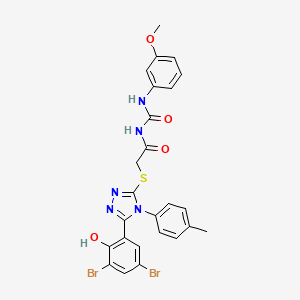

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)-

Description

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)-: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Properties

CAS No. |

97399-36-5 |

|---|---|

Molecular Formula |

C25H21Br2N5O4S |

Molecular Weight |

647.3 g/mol |

IUPAC Name |

2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methoxyphenyl)carbamoyl]acetamide |

InChI |

InChI=1S/C25H21Br2N5O4S/c1-14-6-8-17(9-7-14)32-23(19-10-15(26)11-20(27)22(19)34)30-31-25(32)37-13-21(33)29-24(35)28-16-4-3-5-18(12-16)36-2/h3-12,34H,13H2,1-2H3,(H2,28,29,33,35) |

InChI Key |

BVWWZLPFQLNXAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC(=CC=C3)OC)C4=C(C(=CC(=C4)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the dibromo-hydroxyphenyl and methylphenyl groups. The final steps involve the addition of the acetamide and methoxyphenylamino groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Biological Applications

- Antifungal Activity : The triazole moiety in this compound has been linked to antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi. Research indicates that compounds with similar structures exhibit significant antifungal activity against various strains, including Candida and Aspergillus species .

- Antitumor Potential : Studies have shown that derivatives of acetamide can exhibit cytotoxic effects on cancer cell lines. The presence of brominated phenolic groups may enhance the compound's ability to induce apoptosis in tumor cells. Preliminary investigations suggest promising results against breast and lung cancer cell lines .

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibacterial agents .

Case Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives highlighted the efficacy of compounds similar to Acetamide, demonstrating a Minimum Inhibitory Concentration (MIC) as low as 0.25 µg/mL against Candida albicans. This suggests that the incorporation of dibromo and hydroxyphenyl groups significantly enhances antifungal potency .

Case Study 2: Antitumor Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with acetamide derivatives resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Further investigations indicated that these compounds may activate caspase pathways leading to apoptosis .

Mechanism of Action

The mechanism of action of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Acetamide derivatives: Compounds with similar acetamide functional groups.

Triazole derivatives: Compounds containing the triazole ring structure.

Phenyl derivatives: Compounds with phenyl groups, particularly those with similar substitutions.

Uniqueness

The uniqueness of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)- is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H19Br2N5O3S, with a molecular weight of 617.3 g/mol. The compound features a triazole ring, thioether linkage, and various aromatic substituents that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H19Br2N5O3S |

| Molecular Weight | 617.3 g/mol |

| CAS Number | 97399-34-3 |

| IUPAC Name | 2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide |

Biological Activity Overview

The biological activities of acetamides can vary significantly based on their structural modifications. The specific compound has been evaluated for several activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For example, studies have indicated that acetamide derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : Research has demonstrated that certain acetamide derivatives possess antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .

- Anticancer Potential : The triazole moiety in the compound suggests potential anticancer activity. Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .

Antimicrobial Activity

A study compared the antibacterial efficacy of various acetamide derivatives against Staphylococcus aureus and Escherichia coli using diffusion methods. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin .

Antioxidant Studies

In vitro studies evaluated the antioxidant capacity of related acetamide derivatives by measuring their ability to scavenge ABTS radicals. The results showed that these compounds effectively reduced reactive oxygen species (ROS) production in stimulated macrophages .

Anticancer Screening

A screening of a drug library identified several compounds with anticancer properties through multicellular spheroid models. The study highlighted that compounds with triazole scaffolds demonstrated cytotoxic effects against various cancer cell lines by targeting specific pathways involved in tumor growth .

The mechanisms underlying the biological activities of this acetamide compound are still under investigation but may include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis and repair in cancer cells.

- Reactive Oxygen Species Modulation : The antioxidant properties may stem from the ability to modulate cellular oxidative stress levels.

- Membrane Disruption : Antimicrobial activity may involve disrupting bacterial membrane integrity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be monitored?

The synthesis of structurally similar acetamide derivatives typically involves multi-step protocols. For example, the condensation of substituted phenoxyacetamides with thiazolidinedione precursors in dimethylformamide (DMF) using potassium carbonate as a base is a common approach . Key steps include:

- Reaction monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and confirm intermediate formation .

- Characterization : Post-synthesis, IR and NMR spectroscopy are used to verify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ in IR) and assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm in ¹H NMR) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Aromatic protons from the triazole and phenyl rings appear as distinct multiplet signals (δ 6.5–8.0 ppm). The thioether (-S-) and carbonyl (-CONH-) groups influence chemical shifts in adjacent carbons .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and compares experimental vs. theoretical molecular weights (e.g., <0.5 ppm error) .

Q. What safety protocols are critical during handling and storage?

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as similar acetamides may cause irritation .

- Storage : Keep the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the thioether group .

Advanced Research Questions

Q. How can experimental design methodologies optimize reaction yield and purity?

- Statistical design of experiments (DoE) : Use factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, Central Composite Design (CCD) can identify optimal conditions for coupling reactions .

- Computational guidance : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control groups. For example, discrepancies in IC₅₀ values may arise from variations in cell viability protocols .

- Structural analogs : Compare bioactivity trends with related triazole-acetamide derivatives to identify structure-activity relationships (SARs) .

Q. What computational tools can elucidate reaction mechanisms and regioselectivity?

Q. How to mitigate byproduct formation during multi-step synthesis?

Q. What methodologies are suitable for evaluating environmental toxicity?

- Aquatic toxicity assays : Follow OECD Guidelines 201/202 using Daphnia magna or algae to assess LC₅₀/EC₅₀ values .

- Degradation studies : Monitor hydrolytic stability under varying pH (4–9) and UV exposure to predict environmental persistence .

Methodological Insights from Evidence

- Synthetic optimization : and highlight the role of DMF as a polar aprotic solvent in facilitating nucleophilic substitution reactions.

- Safety protocols : and emphasize the necessity of immediate decontamination procedures for spills involving halogenated acetamides.

- Data-driven design : and advocate integrating AI-driven simulations with high-throughput experimentation to accelerate reaction discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.